molecular formula C11H13BrO2 B568931 2-Phenylpropan-2-yl 2-bromoacetate CAS No. 153698-47-6

2-Phenylpropan-2-yl 2-bromoacetate

Cat. No. B568931
CAS RN: 153698-47-6
M. Wt: 257.127
InChI Key: FJNPVJJELYACEU-UHFFFAOYSA-N
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Description

2-Phenylpropan-2-yl 2-bromoacetate is a chemical compound with the molecular formula C11H13BrO2. It is related to 2-Phenyl-2-propanol, which is a white to pale-yellow, odorless solid .

Scientific Research Applications

  • Enantioselective Synthesis of β-Alanine Derivatives : 2-Phenylpropan-2-yl 2-bromoacetate has been used in the enantioselective synthesis of β-alanine derivatives, which are β-analogues of aromatic amino acids. This involves electrophilic attack of synthetic equivalents of [H2NCH2]+ upon enolates derived from chiral 3-acyl-1,3-oxazolidin-2-ones (Arvanitis et al., 1998).

  • Study on Alkyl Radicals with β-Leaving Groups : A study involving 2-Phenylpropan-2-yl 2-bromoacetate examined the formation of olefin cation radicals through laser flash photolysis experiments, contributing to the understanding of radical chemistry (Bales et al., 2001).

  • Crystal Structure Determination : The compound was used in the reaction to form methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate, helping in crystal structure analysis and understanding of isomeric products (Lee et al., 2017).

  • Investigation of Elimination Kinetics : Research on the gas-phase elimination kinetics of related compounds, such as 1-bromo-3-phenylpropane, offers insights into the behavior of 2-Phenylpropan-2-yl 2-bromoacetate under similar conditions (Chuchani & Martín, 1990).

  • Synthesis of β-Amino-α-hydroxycarboxylic Acids : The O-alkylation of nitroparaffins with methyl bromoacetate, a process relevant to the chemistry of 2-Phenylpropan-2-yl 2-bromoacetate, led to the synthesis of various β-amino-α-hydroxycarboxylic acids (Kaji et al., 1976).

  • Antimicrobial Applications : Studies have been conducted on the synthesis of new heterocyclic compounds, where derivatives of 2-Phenylpropan-2-yl 2-bromoacetate were investigated for their antimicrobial properties (Darwish et al., 2014).

  • Synthesis of Novel Antibacterial Agents : Research into the synthesis of compounds like 2-chloro-1-(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-2-phenylpropan-1-one, which are structurally related to 2-Phenylpropan-2-yl 2-bromoacetate, has explored their potential as antibacterial agents, particularly against anaerobic bacteria (Dickens et al., 1991).

properties

IUPAC Name

2-phenylpropan-2-yl 2-bromoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-11(2,14-10(13)8-12)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJNPVJJELYACEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)OC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60706778
Record name 2-Phenylpropan-2-yl bromoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60706778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenylpropan-2-yl 2-bromoacetate

CAS RN

153698-47-6
Record name 1-Methyl-1-phenylethyl 2-bromoacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153698-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Phenylpropan-2-yl bromoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60706778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The sub-title compound was prepared analogously to the procedure described in Example 30(i) from 2-phenyl-2-propanol (3 g; 22 mmol) and bromacetylchloride (4.16 g, 26 mmol). Yield 1.2 g (44%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
4.16 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Pyridine (3.84 mL, 47.7 mmol) followed by bromoacetyl bromide (4.16 mL, 47.7 mmol) was added to a solution of 2-phenylpropan-2-ol (5.00 g, 36.7 mmol) in dichloromethane (100 mL) at 0° C., warmed to r.t. and stirred overnight. The reaction mixture was washed with water (3×100 mL), saturated aqueous sodium bicarbonate (3×100 mL), water (2×100 mL), dried (Na2SO4) and concentrated. The crude residue was purified by silica gel flash column chromatography (neutralized with TEA, heptanes) to afford the title compound (2.8 g (non-optimized), 30%) as a colorless oil. 1H NMR (300 MHz, ((CD3)2CO) δ: 7.44 (d, J=7.2 Hz, 2H), 7.34 (t, J=7.2 Hz, 2H), 7.25 (t, J=7.2 Hz, 1H), 4.01 (s, 2H), 1.78 (s, 6H).
Quantity
3.84 mL
Type
reactant
Reaction Step One
Quantity
4.16 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
30%

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